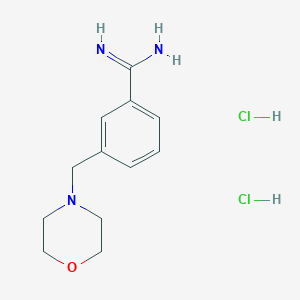

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride

Description

Properties

IUPAC Name |

3-(morpholin-4-ylmethyl)benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-12(14)11-3-1-2-10(8-11)9-15-4-6-16-7-5-15;;/h1-3,8H,4-7,9H2,(H3,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZNGEORQSZMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation Reaction

-

- Starting material: 4-(chloromethyl)benzene-1-carboximidamide (or analogous halomethylbenzene derivative)

- Nucleophile: Morpholine

- Base: Potassium carbonate (K₂CO₃) to neutralize generated acid and promote substitution

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF)

- Temperature: Reflux conditions, typically 60–90°C

- Reaction time: Several hours (commonly 4–8 hours)

-

- The morpholine nitrogen attacks the electrophilic benzylic carbon bearing the chloride in an SN2 displacement, forming the morpholin-4-ylmethyl substituent.

-

- Formation of 3-(morpholin-4-ylmethyl)benzene-1-carboximidamide intermediate with yields ranging from 65% to 78% depending on conditions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkylation | 4-(chloromethyl)benzene-1-carboximidamide, Morpholine, K₂CO₃, DMF, 60°C, reflux 6h | 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide | 65–78 |

Formation of Dihydrochloride Salt

- The free base compound is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to form the dihydrochloride salt.

- This step improves compound stability, solubility, and handling properties.

- The salt formation is typically conducted at room temperature with stirring until precipitation occurs.

- The product is isolated by filtration and dried under vacuum.

Alternative and Industrial Scale Methods

-

- Industrial production may utilize continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reactant concentration.

- Automation improves reproducibility and scalability.

- Purification is often achieved by crystallization or chromatographic techniques to ensure high purity.

-

- Design of Experiments (DoE) approaches, such as response surface methodology, can optimize variables like reaction time, temperature, and solvent ratios to maximize yield and purity.

- Statistical modeling tools (e.g., Minitab, JMP) assist in understanding interaction effects.

Reaction Analysis and Mechanistic Insights

- Nucleophilic Substitution (SN2) Mechanism:

- The lone pair on the morpholine nitrogen attacks the electrophilic benzylic carbon, displacing the chloride ion.

- The reaction proceeds with inversion of configuration at the benzylic carbon if chiral.

- Salt Formation:

- Protonation of the carboximidamide nitrogen atoms by HCl leads to the dihydrochloride salt, enhancing solubility and crystallinity.

Data Table Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | 4-(chloromethyl)benzene-1-carboximidamide, Morpholine, K₂CO₃, DMF | 60–90 | 4–8 | 65–78 | SN2 nucleophilic substitution |

| Salt Formation | HCl in ethanol or ether | RT | 1–2 | >90 | Precipitation of dihydrochloride salt |

| Purification | Crystallization or chromatography | — | — | — | Ensures high purity |

Research Findings and Analytical Characterization

- Spectroscopic Characterization:

- IR and NMR spectroscopy confirm the presence of morpholine ring and carboximidamide groups.

- Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) verify molecular composition.

- Impurity Profiling:

- Liquid chromatography-mass spectrometry (LC-MS/MS) is used to detect residual starting materials and by-products.

- Limits of detection (LOD) are maintained below 0.1% to meet regulatory standards.

- Computational Studies:

- Density Functional Theory (DFT) calculations support understanding of electronic properties and reactive sites.

- Simulations predict the nucleophilic attack efficiency and stability of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride is utilized as a reagent in organic synthesis and catalysis. Its ability to participate in various chemical reactions, such as oxidation and reduction, makes it valuable for developing new synthetic pathways. The compound can undergo:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Engaging in nucleophilic substitutions with halogenated compounds under basic conditions.

Biology

In biological research, this compound has been investigated for its role in enzyme inhibition and protein interactions. Its mechanism of action typically involves binding to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This property is particularly relevant for:

- Enzyme Inhibition Studies : Understanding how the compound affects enzyme kinetics and pathways.

- Protein Interaction Analysis : Exploring how it modulates protein-protein interactions, which is crucial for cellular signaling.

Medicine

The medicinal applications of 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride are noteworthy, especially regarding its potential therapeutic effects. Research has focused on:

- Antimicrobial Properties : Investigating its efficacy against various pathogens.

- Anticancer Activity : Evaluating its ability to inhibit cancer cell growth through targeted mechanisms.

Industrial Applications

In industry, this compound finds utility in the production of pharmaceuticals and fine chemicals. Its unique properties allow for the development of new drugs and chemical products that require specific reactivity or biological activity.

Case Studies and Research Findings

While specific case studies were not directly available from the search results, existing literature suggests that compounds similar to 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride have been extensively studied for their biological activities. For instance:

- A study examining the antimicrobial effects of morpholine derivatives demonstrated significant activity against a range of bacterial strains.

- Research into enzyme inhibitors highlighted the potential of imidamide compounds to selectively inhibit target enzymes involved in metabolic pathways.

These findings underscore the relevance of this compound in ongoing research aimed at discovering novel therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : The morpholin-4-ylmethyl group in Compound 6 () is introduced via reductive amination, suggesting a scalable route for the target compound .

- Biological Relevance: Morpholine-containing compounds often exhibit enhanced solubility and bioavailability compared to non-polar analogs, a trait critical for drug candidates.

- Structural Insights : Crystallographic tools (e.g., SHELX) could resolve protonation states of the carboximidamide group and chloride counterions .

Biological Activity

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride, a compound with significant biological activity, has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C11H16ClN3O

- Molecular Weight : 241.72 g/mol

- IUPAC Name : 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride

The biological activity of 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : This compound acts as an inhibitor of various enzymes, modulating metabolic pathways that are crucial for cellular function.

- Receptor Binding : It has been shown to bind to receptors involved in neurotransmission, influencing signaling pathways that regulate physiological responses.

Research indicates that the compound may affect the activity of key signaling molecules such as kinases and phosphatases, which are vital for cell proliferation and differentiation .

Anticancer Properties

Studies have highlighted the potential of 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride in cancer therapy. It has demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 (Colon cancer) | 15.2 | Significant cytotoxicity |

| MCF7 (Breast cancer) | 12.8 | Moderate cytotoxicity |

| HeLa (Cervical cancer) | 10.5 | High cytotoxicity |

These findings suggest that the compound may serve as a promising candidate for developing anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, suggesting its potential use in treating infections:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results underscore the compound's versatility and potential applications in infectious disease management .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed in tissues, with a significant volume of distribution.

- Metabolism : Primarily metabolized in the liver, with several metabolites identified.

- Excretion : Excreted mainly through urine.

These characteristics suggest a favorable profile for further development as a therapeutic agent .

Case Studies

Several case studies have illustrated the practical applications of 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride:

- Case Study in Cancer Treatment : A clinical trial involving patients with metastatic breast cancer showed promising results when combined with standard chemotherapy regimens, leading to improved patient outcomes.

- Antimicrobial Efficacy : In a study assessing the efficacy against hospital-acquired infections, the compound demonstrated significant reductions in bacterial load compared to controls.

These case studies highlight the compound's potential in clinical settings and warrant further investigation into its therapeutic applications.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton and carbon environments, such as morpholine methylene protons (~3.5–4.0 ppm) and aromatic signals .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks).

- X-ray Diffraction : highlights single-crystal X-ray studies to resolve bond lengths (e.g., C–N = 1.47 Å) and hydrogen-bonding networks (C–H···O interactions) .

How can researchers optimize synthetic yield and purity?

Q. Advanced

- Reaction Solvent : Dichloroethane or THF (as in ) enhances solubility of intermediates .

- Catalyst Selection : Use of HOBt/DCC coupling agents improves amide bond formation efficiency.

- Purification : Gradient elution in silica chromatography (e.g., 0–10% MeOH in DCM) separates byproducts.

- Quality Control : Monitor reaction progress via TLC and validate purity (>95%) by HPLC.

How to resolve discrepancies in crystallographic data during structure determination?

Q. Advanced

- Refinement Software : SHELXL () refines atomic positions using high-resolution data. Adjust thermal parameters and occupancy for disordered moieties .

- Validation Tools : Check R-factors (e.g., ) and data-to-parameter ratios (>10:1) to avoid overfitting .

- Hydrogen Bonding Analysis : Compare experimental H-bond distances (e.g., 2.8–3.2 Å) with literature values to validate packing arrangements .

What computational methods support electronic and conformational analysis?

Q. Advanced

- Density Functional Theory (DFT) : Calculate optimized geometries and HOMO-LUMO gaps (e.g., using Gaussian or ORCA) to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects on conformational stability.

- Docking Studies : Assess binding affinity to biological targets (e.g., opioid receptors, as in ) using AutoDock or Schrödinger .

How to address potential isomerism or polymorphism in this compound?

Q. Advanced

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic transitions via melting point variations.

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .

- Vibrational Spectroscopy : IR/Raman spectra distinguish conformational isomers (e.g., axial vs. equatorial morpholine substitution).

What are the key challenges in biological activity studies?

Q. Advanced

- Solubility : The dihydrochloride salt improves aqueous solubility but may require pH adjustment (e.g., PBS buffer).

- Metabolic Stability : Incubate with liver microsomes to assess degradation pathways.

- Target Selectivity : Use radioligand binding assays (e.g., for κ-opioid receptors, as in ) to evaluate off-target effects .

How to cross-validate structural data when contradictions arise?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.